(2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
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Overview
Description
(2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxoisoindolin-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Isoindolinone Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine to form the isoindolinone structure.
Attachment of the Boronic Acid Group: The phenyl ring is then functionalized with a boronic acid group through a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The isoindolinone moiety can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with appropriate aryl halides.
Major Products:
Phenol derivatives: from oxidation.
Amines: from reduction.
Biaryl compounds: from Suzuki-Miyaura cross-coupling.
Scientific Research Applications
(2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic residues in proteins. The boronic acid group can interact with serine and threonine residues in enzymes, inhibiting their activity. This makes it a valuable tool in the design of enzyme inhibitors .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the isoindolinone moiety, making it less specific in its interactions.
(2-(Hydroxymethyl)phenyl)boronic acid: Similar structure but with a hydroxymethyl group instead of the isoindolinone moiety.
Uniqueness: (2-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and isoindolinone moieties, which confer specific reactivity and binding properties. This dual functionality makes it particularly useful in the design of selective enzyme inhibitors and advanced materials .
Properties
IUPAC Name |
[2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BNO4/c18-14-11-6-2-3-7-12(11)15(19)17(14)9-10-5-1-4-8-13(10)16(20)21/h1-8,20-21H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPCDDJFZRITLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C2=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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